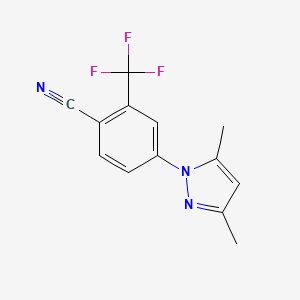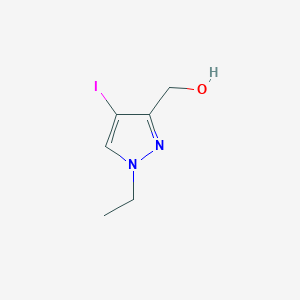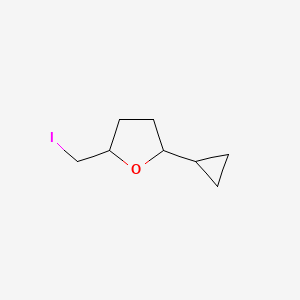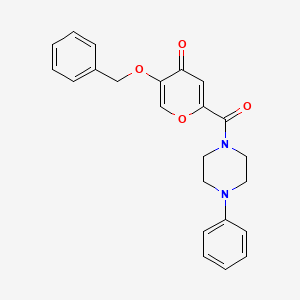
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound with a unique structure that combines a pyranone ring with a benzyloxy group and a phenylpiperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
作用机制
Target of Action
It is known that piperazine-based compounds, which this compound is a part of, have been found to interact with a variety of biological targets . These include antimicrobial, antioxidant, antihistaminic, anticancer, DNA binding and protein binding targets .
Mode of Action
Piperazine-based compounds are known for their versatile binding possibilities with metal ions due to the presence of nitrogen atoms, which act as donor atoms . This allows them to form complexes with various metal ions, which can then interact with biological targets .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-based compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Piperazine-based compounds are known to be weak bases and are freely soluble in aqueous and organic solvents, which could potentially influence their absorption and distribution .
Result of Action
Given the range of biological activities associated with piperazine-based compounds, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of piperazine-based compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: This step involves the substitution of a hydrogen atom with a benzyloxy group, often using benzyl alcohol and a suitable catalyst.
Attachment of the Phenylpiperazine Moiety: This can be done through a coupling reaction, where the phenylpiperazine is attached to the carbonyl group of the pyranone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The benzyloxy and phenylpiperazine groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
相似化合物的比较
Similar Compounds
10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones: These compounds share the phenylpiperazine moiety and have been studied for their antiproliferative activity and inhibition of tubulin polymerization.
10-(4-Phenylpiperazine-1-carbonyl)-10H-phenothiazine: This compound also contains the phenylpiperazine group and is used in various chemical and biological studies.
Uniqueness
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
5-phenylmethoxy-2-(4-phenylpiperazine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-20-15-21(29-17-22(20)28-16-18-7-3-1-4-8-18)23(27)25-13-11-24(12-14-25)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUCKCMLIAVULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2877321.png)
![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2877322.png)
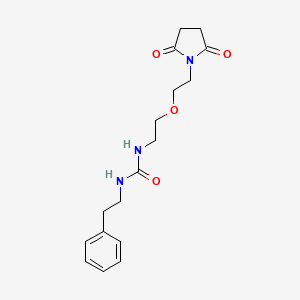
![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2877327.png)
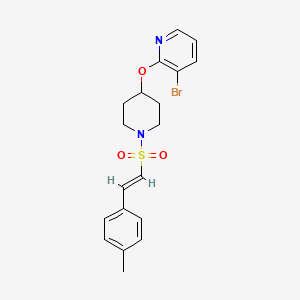
![2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide](/img/structure/B2877330.png)
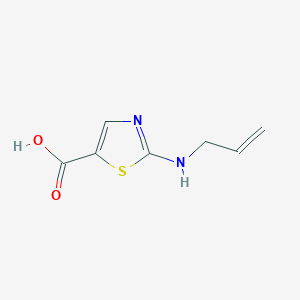
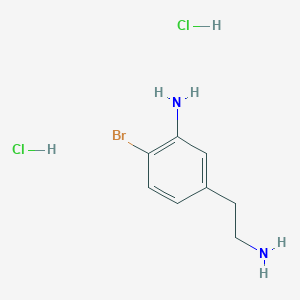
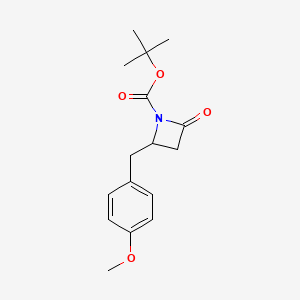
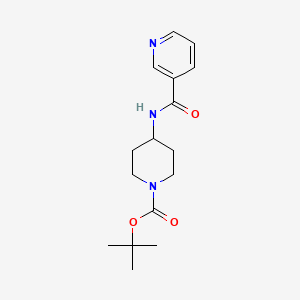
![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)
